Functional Target Engagement: Raf Kinase Inhibition vs. PRL Phosphatase Selectivity
3-Methyl-5H-thieno[3,2-c]pyridin-4-one is documented as a Raf kinase inhibitor, distinguishing it from the more extensively characterized PRL phosphatase inhibitor Thienopyridone (7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one) . While Thienopyridone exhibits potent inhibition of PRL-1, PRL-2, and PRL-3 with IC50 values of 173 nM, 277 nM, and 128 nM , the 3-methyl analog targets a different signaling node, making it the appropriate selection for projects focused on the Raf-MEK-ERK pathway rather than PRL-mediated oncogenesis.
| Evidence Dimension | Primary molecular target class |
|---|---|
| Target Compound Data | Raf kinase inhibitor |
| Comparator Or Baseline | 7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one (Thienopyridone): PRL-1/2/3 phosphatase inhibitor with IC50 173/277/128 nM |
| Quantified Difference | Different target pathway (kinase vs. phosphatase); no direct potency cross-comparison available |
| Conditions | Target engagement inferred from patent literature; quantitative comparison not directly assayed in a single study |
Why This Matters
This determines whether the compound aligns with a Raf/MEK/ERK signaling project or a PRL phosphatase program, directly impacting procurement fit-for-purpose.
